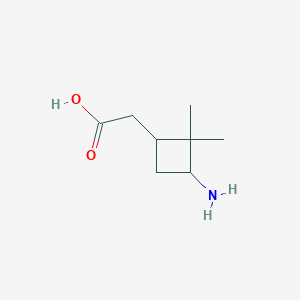

(3-Amino-2,2-dimethylcyclobutyl)acetic acid

Description

(3-Amino-2,2-dimethylcyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid characterized by a 3-amino substituent and two methyl groups at the 2-position of the cyclobutyl ring, with an acetic acid side chain.

Properties

CAS No. |

2302-79-6 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(3-amino-2,2-dimethylcyclobutyl)acetic acid |

InChI |

InChI=1S/C8H15NO2/c1-8(2)5(3-6(8)9)4-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11) |

InChI Key |

RMKJBBVOFCLYBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC1N)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,2-dimethylcyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclobutanone with ammonia to introduce the amino group, followed by carboxylation to form the acetic acid moiety .

Industrial Production Methods

Industrial production methods for (3-Amino-2,2-dimethylcyclobutyl)acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(3-Amino-2,2-dimethylcyclobutyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Amino-2,2-dimethylcyclobutyl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

The following analysis compares (3-Amino-2,2-dimethylcyclobutyl)acetic acid with structurally related compounds, focusing on molecular features, biological activity, and applications.

Structural and Functional Analogues

2.1.1 2-(3-{[(tert-Butoxy)carbonyl]amino}cyclobutyl)acetic acid

- Molecular Formula: C₁₁H₁₉NO₄

- Substituents: Cyclobutyl ring with a Boc-protected amino group and acetic acid side chain.

- Key Features: The tert-butoxycarbonyl (Boc) group enhances stability during peptide synthesis. This compound serves as a precursor for amino acid derivatives, enabling controlled deprotection for functionalization .

- Applications : Used in solid-phase peptide synthesis (SPPS) and as a building block for bioactive molecules.

2.1.2 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid

- Molecular Formula: C₁₀H₁₇NO₃

- Substituents: Cyclohexyl ring with a 2-amino-2-oxoethyl group and acetic acid side chain.

- Key Features: The cyclohexane ring increases conformational flexibility compared to cyclobutane. The amino-oxoethyl group facilitates interactions with enzymes or receptors.

- Biological Activity : Exhibits neuroactive properties; used in studying protein structure-function relationships and enzyme interactions .

2-(3-Methylcyclobutyl)acetic acid

- Molecular Formula : C₇H₁₂O₂

- Substituents : Cyclobutyl ring with a 3-methyl group and acetic acid side chain.

- Key Features: Lacks amino and dimethyl groups, resulting in reduced steric hindrance and polarity.

- Applications : Primarily used in organic synthesis and as a model compound for studying cyclobutane ring strain and reactivity .

2.1.4 Pinonic Acid (2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid)

- Molecular Formula : C₁₀H₁₆O₃

- Substituents : Cyclobutyl ring with 2,2-dimethyl and 3-acetyl groups, plus an acetic acid side chain.

- Key Features: The acetyl group increases hydrophobicity, making it distinct from the amino-substituted target compound.

- Applications: A monoterpene derivative found in atmospheric aerosols; studied for its role in climate science and natural product chemistry .

Comparative Data Table

*Note: Molecular weight of the target compound is estimated based on structural analogs.

Key Findings from Comparative Analysis

This could improve solubility and target binding in biological systems.

Ring Size and Conformation: Cyclobutane-based compounds (e.g., target compound, pinonic acid) exhibit greater ring strain and rigidity than cyclohexane derivatives (e.g., 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid), affecting their interaction with biological targets .

Biological and Synthetic Relevance: Boc-protected derivatives (e.g., ) highlight the utility of amino-substituted cyclobutanes in peptide synthesis, suggesting the target compound could serve as a versatile intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.